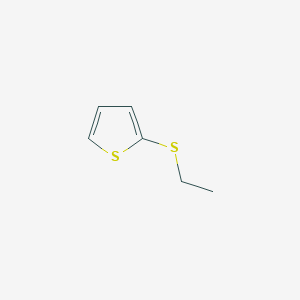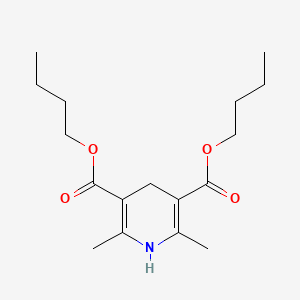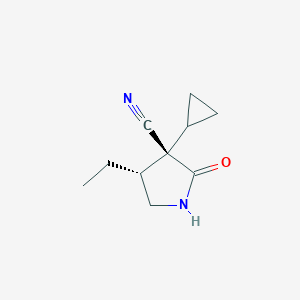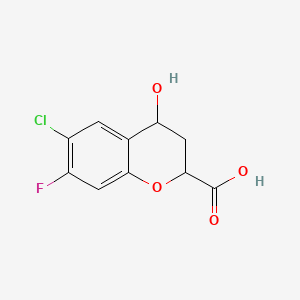
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with hydroxy and methyl groups, as well as two ester groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate can be synthesized through the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate . The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the diisopropyl malonate, followed by the addition of 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Diisopropyl 3-oxo-3-methyl-cyclobutane-1,1-dicarboxylate.
Reduction: Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-diol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate
- Diisopropyl 3-(hydroxyimino)cyclobutane-1,1-dicarboxylate
- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Uniqueness
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is unique due to the presence of both hydroxy and methyl groups on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H22O5 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O5/c1-8(2)17-10(14)13(6-12(5,16)7-13)11(15)18-9(3)4/h8-9,16H,6-7H2,1-5H3 |
InChI-Schlüssel |
UCVCPWOIQPJFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)


![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)


![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
